molecular formula C8H12N2O2 B8501310 3-amino-5-ethyl-6-(hydroxymethyl)-1H-pyridin-2-one

3-amino-5-ethyl-6-(hydroxymethyl)-1H-pyridin-2-one

Cat. No.: B8501310
M. Wt: 168.19 g/mol
InChI Key: SZHKHOCJFGFDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-ethyl-6-(hydroxymethyl)-1H-pyridin-2-one is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-amino-5-ethyl-6-(hydroxymethyl)-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-2-5-3-6(9)8(12)10-7(5)4-11/h3,11H,2,4,9H2,1H3,(H,10,12)

InChI Key

SZHKHOCJFGFDRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)N)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-nitro-5-ethyl-6-benzyloxymethylpyridin-2(1H)-one (576 mg, 2.0 mmol) in tetrahydrofuran (15 mL) and methanol (15 mL) containing 10% palladium/charcoal (130 mg) was hydrogenated at an atmospheric pressure of hydrogen, monitoring the progress by tlc. Additional catalyst was added in 100 mg portions after day 2 and day 3. After 3-4 days, the catalyst was filtered and the solvents evaporated. The catalyst was vigorously washed with methanol/chloroform and combined solvents evaporated. The residue was triturated with methylene chloride and product collected by filtration to give 136 mg of 90% pure product. This material was used as is.
Name
3-nitro-5-ethyl-6-benzyloxymethylpyridin-2(1H)-one
Quantity
576 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of 3-nitro-5-ethyl-6-benzyloxymethyl-2(1H)-pyridinone (576 mg, 2.0 mmol) in tetrahydrofuran (15 mL) and methanol (15 mL) containing 10% palladium/charcoal (130 mg) was hydrogenated at atomspheric pressure, monitoring the progress by thin layer chromatography (tlc). Additional catalyst was added in 100 mg portions after day 2 and day 3. After 3-4 days, the catalyst was filtered and the solvents evaporated. The catalyst was vigorously washed with methanol/chloroform and combined solvents evaporated. The residue was triturated with methylene chloride and productcollected by filtration to give 136 mg of 90% pure product. This material was used without further purfification.
Name
3-nitro-5-ethyl-6-benzyloxymethyl-2(1H)-pyridinone
Quantity
576 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Yield
90%

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